Itk antagonist
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Overview
Description
Interleukin-2-inducible T-cell kinase (ITK) antagonists are compounds that inhibit the activity of ITK, a member of the Tec family kinases. ITK is primarily expressed in T cells and plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell development, differentiation, and function . ITK antagonists have gained significant attention due to their potential therapeutic applications in treating autoimmune diseases, inflammatory conditions, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITK antagonists often involves structure-based virtual screening and molecular dynamics simulation approaches to identify potent inhibitors . A common synthetic route includes the development of a structure-based pharmacophore model using the crystal structure of ITK complexed with known inhibitors. This model helps identify critical chemical features required for binding to the active site of ITK . The identified hits are then subjected to molecular docking studies to determine their binding modes and interactions with crucial residues at the active site .
Industrial Production Methods
Industrial production of ITK antagonists involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of chemical synthesis, purification, and characterization to obtain the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the quality and consistency of the produced compounds .
Chemical Reactions Analysis
Types of Reactions
ITK antagonists undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the antagonists to enhance their potency and selectivity .
Common Reagents and Conditions
Common reagents used in the synthesis of ITK antagonists include hydrogen-bond acceptors, hydrogen-bond donors, aromatic rings, and hydrophobic groups . The reaction conditions often involve controlled temperature, pH, and solvent systems to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions are ITK inhibitors with enhanced binding affinity and selectivity for the active site of ITK. These inhibitors are designed to interact with specific residues in the active site, leading to effective inhibition of ITK activity .
Scientific Research Applications
ITK antagonists have a wide range of scientific research applications, including:
Mechanism of Action
ITK antagonists exert their effects by binding to the active site of ITK, thereby inhibiting its kinase activity . This inhibition disrupts TCR signaling, leading to reduced T-cell activation and cytokine production . The molecular targets of ITK antagonists include specific residues in the active site of ITK, which are critical for its catalytic function . By blocking these targets, ITK antagonists prevent the phosphorylation of downstream signaling molecules, ultimately modulating immune responses .
Comparison with Similar Compounds
ITK antagonists can be compared with other similar compounds, such as Bruton’s tyrosine kinase (BTK) inhibitors and other Tec family kinase inhibitors . While BTK inhibitors primarily target B cells, ITK antagonists are specific to T cells . This specificity makes ITK antagonists unique in their ability to modulate T-cell responses without affecting B-cell function . Other similar compounds include BMX (bone marrow kinase gene on the X chromosome) inhibitors and TXK (T and X cell-expressed kinase) inhibitors, which also belong to the Tec family kinases .
List of Similar Compounds
- Bruton’s tyrosine kinase (BTK) inhibitors
- BMX (bone marrow kinase gene on the X chromosome) inhibitors
- TXK (T and X cell-expressed kinase) inhibitors
Properties
Molecular Formula |
C26H34N6O2S |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33)/t16-/m0/s1 |
InChI Key |
MUAICZWSFWUFNA-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O |
Origin of Product |
United States |
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